molecular formula C25H24N2O4S2 B2894429 2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine CAS No. 296790-31-3

2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine

Cat. No. B2894429
CAS RN: 296790-31-3
M. Wt: 480.6
InChI Key: FEIURJYBQSMYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine” is a chemical compound with the molecular formula C25H24N2O4S2 . Its average mass is 480.599 Da and its monoisotopic mass is 480.117737 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine” is complex, with two naphthylsulfonyl groups attached to a piperazine ring . The piperazine ring is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are diverse and can include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .

Scientific Research Applications

Chemical Derivatization and Analytical Methodologies

A methodological application involves the determination of oxytocin receptor antagonists in human plasma, employing automated pre-column derivatization techniques combined with high-performance liquid chromatography and fluorescence detection. This showcases the compound's role in enhancing the analytical capabilities for specific receptor antagonists, demonstrating its utility in pharmacokinetic studies (Kline, Kusma, & Matuszewski, 1999).

Neuropharmacological Research

In neuropharmacology, piperazinyl derivatives, including those structurally related to 2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine, have been identified for their high binding affinities to the 5-HT(6) serotonin receptor. This indicates their potential application in developing treatments for neurological disorders (Park et al., 2011). Another study highlighted the synthesis of arylsulfonamides with significant affinities for both 5-HT(2C) and 5-HT(6) receptors, suggesting their use in creating atypical antipsychotic agents (Park et al., 2010).

Antibacterial Applications

The preparation and antibacterial activity of pyrido(2,3-d)pyrimidine derivatives have been explored, where compounds demonstrated significant activity against gram-negative bacteria, including Pseudomonas aeruginosa. This underscores the compound's relevance in developing new antibacterial agents (Matsumoto & Minami, 1975).

Biofilm Inhibition and Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids, incorporating piperazine linkers, have been synthesized and shown potent bacterial biofilm and MurB enzyme inhibitory activities. This research suggests the compound's application in addressing bacterial resistance through biofilm disruption and targeted enzyme inhibition (Mekky & Sanad, 2020).

Environmental Applications

Sulfonated thin-film composite nanofiltration membranes, enhanced by aromatic diamine monomers, have been developed for dye solution treatment. This indicates the compound's potential in environmental engineering, particularly in water purification processes (Liu et al., 2012).

Future Directions

The future directions for “2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine” and similar compounds could involve further exploration of their synthesis methods and potential biological activities. Piperazine derivatives are prevalent in diverse pharmacological agents and are key components of several blockbuster drugs . Therefore, the development of new synthesis methods and the discovery of new biological activities could be areas of future research .

properties

IUPAC Name

2-methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-19-18-26(32(28,29)24-12-10-20-6-2-4-8-22(20)16-24)14-15-27(19)33(30,31)25-13-11-21-7-3-5-9-23(21)17-25/h2-13,16-17,19H,14-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIURJYBQSMYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.